molecular formula C9H11N3 B15092771 {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine

{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine

Cat. No.: B15092771
M. Wt: 161.20 g/mol
InChI Key: PRRSIGPGVFGAAM-UHFFFAOYSA-N
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Description

{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the methyl and methanamine groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using similar synthetic routes as those described for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound for drug development .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-4-11-9-8(6)2-7(3-10)5-12-9/h2,4-5H,3,10H2,1H3,(H,11,12)

InChI Key

PRRSIGPGVFGAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)CN

Origin of Product

United States

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